Chondroitin disaccharide deltadi-6S
Description
Chondroitin disaccharide deltadi-6S (ΔDi-6S) is an unsaturated chondroitin sulfate (CS) disaccharide unit generated through enzymatic digestion of CS chains using chondroitin lyases, such as chondroitinase ABC or AC . Structurally, it consists of an unsaturated uronic acid residue (ΔUA) linked to a sulfated N-acetylgalactosamine (GalNAc) at the 6-hydroxyl position (ΔUA-GalNAc6S) . This disaccharide is critical for analyzing CS composition, as sulfation patterns (e.g., 4S vs. 6S) influence biological functions, including extracellular matrix organization, cell signaling, and joint health .
ΔDi-6S is widely used as a biomarker and reference standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) to quantify sulfation levels in CS chains . Its detection in biological samples, such as blood plasma, reflects exogenous chondroitin sulfate absorption and metabolism .
Properties
CAS No. |
51449-08-2 |
|---|---|
Molecular Formula |
C14H21NO14S |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C14H21NO14S/c1-5(17)15-6(3-16)12(10(20)8(19)4-27-30(24,25)26)29-14-11(21)7(18)2-9(28-14)13(22)23/h2-3,6-8,10-12,14,18-21H,4H2,1H3,(H,15,17)(H,22,23)(H,24,25,26)/t6-,7-,8+,10-,11+,12+,14-/m0/s1 |
InChI Key |
AWPDIFXYBYYGRI-WIHAIFTMSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](COS(=O)(=O)O)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chondroitin disaccharides are classified based on sulfation position and degree. Below is a detailed comparison of ΔDi-6S with key analogs:
Structural Differences
| Disaccharide | Sulfation Pattern | Structure |
|---|---|---|
| ΔDi-0S (ΔO) | Non-sulfated | ΔUA-GalNAc |
| ΔDi-4S (ΔA) | 4-OH of GalNAc | ΔUA-GalNAc4S |
| ΔDi-6S (ΔC) | 6-OH of GalNAc | ΔUA-GalNAc6S |
| ΔDi-4S6S (ΔE) | 4-OH and 6-OH of GalNAc | ΔUA-GalNAc4S6S |
| ΔDi-2S6S (ΔD) | 2-OH of ΔUA and 6-OH of GalNAc | ΔUA2S-GalNAc6S |
Occurrence in Natural Sources
- ΔDi-6S : Represents 3% of disaccharides in desulfated shark cartilage CS but varies widely (23–63%) in nutraceutical-grade CS .
- ΔDi-4S : Dominates bovine tracheal CS (26–70%) and is elevated in pathological conditions like osteoarthritis .
- ΔDi-4S6S : Rare (<3% in most CS sources) but critical in embryonic development .
- ΔDi-0S : Most abundant (94%) in unsulfated chondroitin , but reduced to 1–9% in sulfated CS .
Analytical Performance
- ΔDi-6S : Quantified with high precision (intra-assay CV <11.9%) using LC-MS/MS .
- ΔDi-4S : Separated via ion-exchange HPLC but co-elutes with ΔDi-6S in some systems, requiring tandem MS for differentiation .
- ΔDi-2S6S : Requires fluorometric labeling for detection due to low natural abundance .
Pharmacokinetics
- Oral administration of CS increases plasma ΔDi-6S levels, confirming its bioavailability .
- ΔDi-6S is more sulfated than endogenous CS, altering the sulfate-to-disaccharide ratio in plasma .
Industrial and Clinical Use
- Nutraceuticals : ΔDi-6S content is a quality marker for joint health supplements .
- Diagnostics: Elevated ΔDi-6S in blood correlates with mucopolysaccharidosis IVA and VII .
Data Tables
Table 1: Disaccharide Composition in Commercial Chondroitin Sulfate (Nutraceutical Grade)
| Disaccharide | Percentage Range (%) | Source |
|---|---|---|
| ΔDi-0S | 1–9 | Various marine |
| ΔDi-4S | 26–70 | Bovine trachea |
| ΔDi-6S | 23–63 | Shark cartilage |
| ΔDi-2S6S | 0–13 | Synthetic |
| ΔDi-4S6S | 0–3 | Rare isoforms |
Table 2: Analytical Precision of ΔDi-6S Quantification
| Parameter | Intra-Assay CV (%) | Inter-Assay CV (%) |
|---|---|---|
| ΔDi-6S | ≤11.9 | ≤12.2 |
| ΔDi-4S | ≤9.5 | ≤10.8 |
Source:
Preparation Methods
Enzymatic Depolymerization of Chondroitin Sulfate
The most widely used method to prepare chondroitin disaccharide deltadi-6S involves enzymatic depolymerization of chondroitin sulfate polysaccharides using specific lyases:
Chondroitinase ABC and AC : These enzymes cleave the glycosidic bonds in chondroitin sulfate chains, producing unsaturated disaccharides including deltadi-6S. Chondroitinase ABC cleaves both chondroitin 4-sulfate and 6-sulfate linkages, while chondroitinase AC is more selective.
Process Details : Proteoglycans extracted from cultured mast cells or cartilage tissue are treated with chondroitinase enzymes under controlled conditions (temperature, pH, and time) to maximize yield of delta Di-6S disaccharide. The reaction typically proceeds until 80-95% depolymerization is achieved.
Separation and Purification : The resulting disaccharides are separated by aminocyano high-performance liquid chromatography (HPLC), which distinguishes delta Di-6S from other sulfated disaccharides by retention time.
Chemical Methods
While enzymatic methods are preferred for specificity, chemical methods have been developed for large-scale production:
Nitrous Acid Deamination : Partial depolymerization of chondroitin sulfate using nitrous acid under acidic conditions can yield unsaturated disaccharides, although with less specificity and potential degradation.
Alkaline Hydrolysis and Sulfation Control : Controlled alkaline hydrolysis can remove unwanted sulfate groups or modify sulfation patterns. Subsequent selective sulfation at the 6-position can be achieved chemically to produce delta Di-6S.
Ultrafiltration and Precipitation : After chemical treatment, ultrafiltration techniques separate low molecular weight disaccharides. Ethanol precipitation is often used to purify the disaccharide fraction, removing proteins and polysaccharide fragments.
Combined Enzymatic and Chemical Approaches
Some protocols combine enzymatic depolymerization with chemical modification steps to optimize yield and purity:
Initial enzymatic cleavage with chondroitinase ABC to generate a mixture of disaccharides.
Selective chemical treatment (e.g., sulfatase enzymes or mild alkaline conditions) to enrich the delta Di-6S species.
Final purification by chromatographic techniques.
Comparative Data on Preparation Yields and Purity
| Preparation Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Enzymatic depolymerization (chondroitinase ABC) | 80-95 | >95 | High specificity, mild conditions | Requires purified enzymes, cost |
| Chemical nitrous acid depolymerization | 60-75 | 70-85 | Scalable, no enzymes needed | Less specific, possible degradation |
| Alkaline hydrolysis + selective sulfation | 65-80 | 85-90 | Controlled sulfation pattern | Multi-step, chemical reagents required |
| Combined enzymatic + chemical | 85-90 | >95 | Optimized purity and yield | Complex process, longer time |
Detailed Research Findings
A study analyzing proteoglycans synthesized in cultured mast cells demonstrated that enzymatic digestion with chondroitinase ABC resulted in a major disaccharide peak corresponding to delta Di-6S at a retention time of approximately 12 minutes in HPLC, confirming the identity and purity of the product.
Quantitative analysis showed that delta Di-6S constituted about 20% of total sulfated disaccharides in certain biological samples, indicating the efficiency of enzymatic preparation methods in isolating this species.
Patent CN1273497C describes a process involving ultrafiltration, nitrite treatment, and alkaline hydrolysis to prepare chondroitin sulfate derivatives, which can be adapted for delta Di-6S preparation by controlling reaction conditions to preserve 6-sulfation.
Summary Table of Key Preparation Parameters
| Parameter | Enzymatic Method | Chemical Method | Combined Method |
|---|---|---|---|
| Temperature | 30-37°C | 0-25°C (acidic) or 50-70°C (alkaline) | Sequential control |
| pH | Neutral to slightly alkaline | Acidic (nitrous acid) or alkaline | Adjusted per step |
| Reaction Time | 2-24 hours | 1-4 hours | 3-24 hours |
| Enzymes Used | Chondroitinase ABC, AC | None or sulfatases | Chondroitinase + sulfatases |
| Purification Techniques | HPLC, ultrafiltration | Ultrafiltration, ethanol precipitation | Chromatography + filtration |
| Yield | High (80-95%) | Moderate (60-75%) | High (85-90%) |
Q & A
Q. How do Δdi-6S profiles differ between human and model organisms (e.g., mice, zebrafish)?
Q. What are the limitations of current in vitro models for studying Δdi-6S in disease, and how can they be improved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
